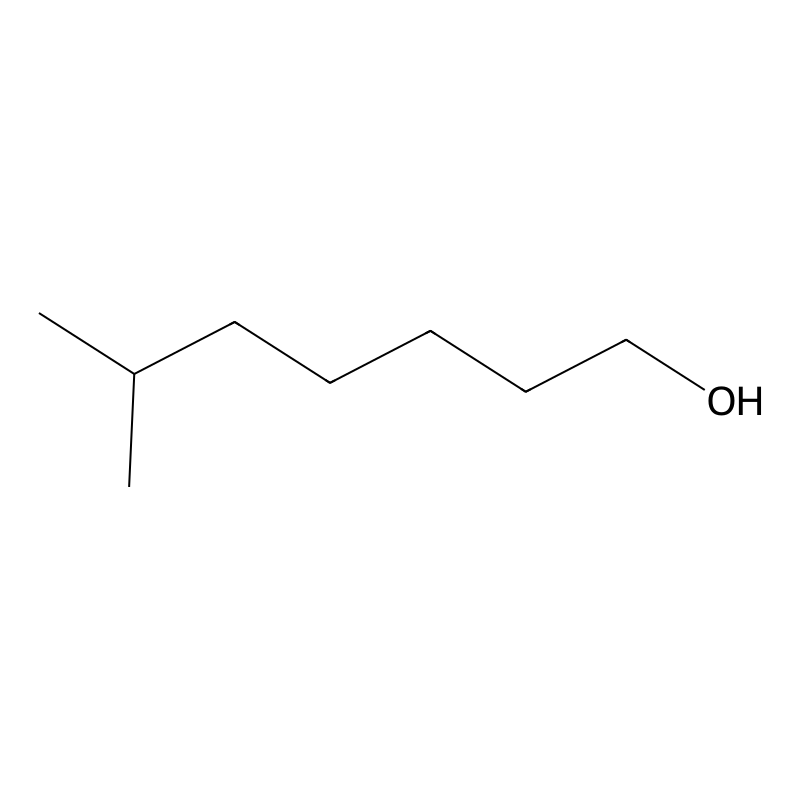

6-Methyl-1-heptanol

C7H15CH2OH

C8H18O

CH3(CH2)3CH(CH2CH3)CH2OH

C8H18O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H15CH2OH

C8H18O

CH3(CH2)3CH(CH2CH3)CH2OH

C8H18O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Soluble in ethanol, ether

In water, 640 mg/L at 25 °C

Solubility in water: none

Solubility in water, g/100ml at 20 °C: 0.11 (poor)

Insoluble

Synonyms

Canonical SMILES

vapor pressure and density of 6-Methyl-1-heptanol

Physical Property Data Summary

The quantitative data for 6-Methyl-1-heptanol from the search results is summarized in the table below. Please note the discrepancy in the CAS number, which suggests data might correspond to slightly different isomers or forms of the compound.

| Property | Value | Unit | Source / Condition | Citation |

|---|---|---|---|---|

| CAS Registry Number | 26952-21-6 (also 1653-40-3) | - | - | [1] [2] |

| Molecular Formula | C₈H₁₈O | - | - | [1] |

| Molecular Weight | 130.23 | g/mol | - | [1] |

| Vapor Pressure | 0.1 | mmHg | at 20 °C | [3] |

| Vapor Pressure | 1.33 | kPa | at 84.1 °C | [4] |

| Vapor Pressure | 202.66 | kPa | at 211.41 °C | [4] |

| Density | 0.832 | g/cm³ | at 20 °C | [3] |

| Boiling Point | 183 - 188 | °C | - | [1] [3] |

| Flash Point | 73 - 82 | °C | (closed cup) | [1] [3] |

| Refractive Index | 1.429 - 1.431 | - | at 20 °C | [3] |

Experimental Data and Methodologies

The available data comes from a mix of experimental measurements and calculated estimations.

- Vapor Pressure Correlation: One source provides a vapor pressure equation for this compound (CAS 1653-40-3), indicating the relationship between pressure (Pvap in kPa) and temperature (T in Kelvin) can be modeled with the equation ln(Pvp) = A + B/(T + C), where A=15.7346, B=-4080.17, and C=-93.105 [4]. The data points in the table above, from 1.33 kPa to 202.66 kPa, were calculated using this correlation [4].

- Density Measurement: The density value of 0.832 g/cm³ at 20°C is listed without a specific experimental method [3]. In a laboratory context, this is typically measured using a calibrated digital densitometer or a pycnometer. The protocol involves temperature-controlling the sample, introducing it into the instrument, and obtaining the direct reading.

- Data Source Authority: The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) is cited as a source containing critically evaluated data for this compound, including phase boundary densities and vaporization enthalpies [5]. This suggests the existence of rigorously validated experimental data, though specific values are not detailed in the search results.

Visualizing Property Relationships

The following diagram illustrates the logical workflow for determining key thermophysical properties, aligning with the methodologies suggested by the search results.

Workflow for determining vapor pressure and density.

Key Insights and Data Gaps

- Data Discrepancy: The compound is listed under two different CAS numbers (26952-21-6 and 1653-40-3). While they likely refer to the same compound, this is a point to verify for precise research.

- Limited Primary Data: While some vapor pressure and density values are present, the search results lack comprehensive tabular data across a wide temperature range.

- Authority Source: The mention of the NIST WTT database is a strong indicator that high-quality, peer-reviewed data exists [5]. For a rigorous technical guide, consulting this database directly would be a critical next step to obtain a complete and reliable dataset.

References

- 1. - 6 - Methyl - 1 - 26952-21-6 | Vulcanchem heptanol [vulcanchem.com]

- 2. China 6 - Methyl - 1 - heptanol 丨CAS 1653-40-3 Manufacturers Suppliers... [leapchem.com]

- 3. Isooctyl alcohol - intersurfchem [polymerchem.org]

- 4. - 1 , Heptanol - 6 - (CAS 1653-40-3) - Chemical & Physical... methyl [chemeo.com]

- 5. - 6 - methyl - 1 -- Critically Evaluated Thermophysical Property... heptanol [wtt-pro.nist.gov]

6-Methyl-1-heptanol solubility in water and ethanol

Chemical Identity and Basic Properties

6-Methyl-1-heptanol is a branched-chain primary alcohol. The search results show two different CAS numbers for this compound (1653-40-3 and 26952-21-6), which typically refer to the same chemical structure but may originate from different naming conventions or supplier registrations [1] [2] [3].

The table below summarizes its key identifying information and basic physical properties from the search results.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-methylheptan-1-ol | [2] |

| Molecular Formula | C₈H₁₈O | [1] [2] [3] |

| Molecular Weight | 130.23 g/mol | [2] [3] |

| CAS Registry Number | 1653-40-3, 26952-21-6 | [1] [2] |

| Physical Form | Clear, colorless liquid | [2] [4] |

| Boiling Point | 183-188 °C (approx. 361-368 K) | [2] [4] [5] |

| Melting Point | < -76 °C to -106 °C | [4] [5] |

| Density | 0.832 g/cm³ at 20°C | [4] |

| Flash Point | 73-82 °C (Closed cup) | [2] [4] |

Solubility and Other Physicochemical Data

The quantitative data on the solubility of this compound is sparse. One source provides a specific value for water solubility, while others offer qualitative descriptions.

| Property | Value | Source & Notes |

|---|---|---|

| Water Solubility | 0.9 g/L at 20 °C | [4] |

| Solubility in Ethanol | Miscible | [4] |

| General Solubility | "Slightly soluble in water"; "Miscible with ethanol, ether, and most organic solvents" | [4] |

| LogP (Estimated) | 2.721 (est.) | [5] (Indicates high hydrophobicity) |

Experimental Workflow for Solubility Determination

While no direct protocols were found, the general workflow for determining alcohol solubility in the lab can be summarized in the diagram below. This process involves preparing a saturated solution and using analytical methods to measure the maximum concentration dissolved.

Key steps and considerations for the experiment include:

- Solution Preparation: An excess of this compound is added to the solvent (water or ethanol) in a sealed container to prevent evaporation [4].

- Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., water bath) for a sufficient time to reach saturation. The mild, alcohol-like odor mentioned in sources suggests the compound is volatile, so containers should be sealed [2] [4].

- Phase Separation & Analysis: The saturated solution is filtered or centrifuged to obtain a clear supernatant. Analysis can be performed using:

- Gravimetric Analysis: Evaporating the solvent from a known volume of supernatant and weighing the residual solute.

- Gas Chromatography (GC): This method is well-suited for volatile organic compounds like this compound, which has a known GC retention index [6].

Safety and Handling Information

For researchers handling this chemical, note the following safety information:

- Hazards: Classified as a combustible liquid that may cause skin, serious eye, and respiratory irritation [4].

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing [4].

- Handling: Use only in a well-ventilated area and avoid breathing vapors [4].

References

- 1. 1-Heptanol, 6-methyl- - the NIST WebBook [webbook.nist.gov]

- 2. - 6 - Methyl - 1 - 26952-21-6 | Vulcanchem heptanol [vulcanchem.com]

- 3. China 6 - Methyl - 1 - heptanol 丨CAS 1653-40-3 Manufacturers Suppliers... [leapchem.com]

- 4. Isooctyl alcohol - intersurfchem [polymerchem.org]

- 5. -Methylheptanol | 1653-40-3 [chemicalbook.com]

- 6. 1-Heptanol, 6-methyl- - the NIST WebBook [webbook.nist.gov]

Chemical Identity and Properties of 6-Methyl-1-heptanol

The table below summarizes the key identifiers and calculated physical properties of 6-Methyl-1-heptanol as found in chemical databases.

| Property | Value / Description |

|---|---|

| CAS Number | 1653-40-3 [1] [2] [3] |

| Molecular Formula | C₈H₁₈O [1] [2] [4] |

| Molecular Weight | 130.23 g/mol [1] [4] |

| IUPAC Name | 6-methylheptan-1-ol [3] |

| Boiling Point | 187 - 189 °C @ 760 mm Hg [3] [4] |

| Density | 0.8175 [4] |

| log P (o/w) | 2.721 (est) [3] / 2.195 [2] |

| Classification | Oxygen-containing monoterpene / branched-chain fatty alcohol [5] [1] |

Analytical Identification in Castoreum

This compound has been identified as a constituent of castoreum, the yellowish exudate from the castor sacs of mature North American beavers (Castor canadensis) [5] [6]. It is characterized as one of the oxygen-containing monoterpenes that contribute to the unique odor profile of the substance [5] [7] [6].

A key 1995 study by Tang, Webster, and Müller-Schwarze specifically analyzed the neutral compounds from male castoreum. The following workflow outlines the experimental procedures they used to isolate and identify this compound and other compounds [8] [9]:

In this study, the identities of the isolated compounds, including this compound, were confirmed by comparing their analytical properties with those of authentic, synthetically produced compounds [8] [9]. This research identified 13 neutral compounds that had not been previously reported in castoreum [9].

Context and Significance of the Finding

- Dietary Origin: The chemical compounds found in castoreum, including this compound, are gathered from the beaver's plant-based diet [5] [7]. This indicates that the compound is not synthesized by the beaver itself but is metabolically processed from ingested plant matter.

- Role in Perfumery: In its traditional and modern use, castoreum is valued in perfumery for its warm, animalic, leather-like note [7]. The complex mixture of compounds, of which this compound is a part, contributes to this deep, sensual aroma used in leather, woody, and oriental fragrance compositions [5] [7].

Conclusion

References

- 1. China 6 - Methyl - 1 - heptanol 丨CAS 1653-40-3 Manufacturers Suppliers... [leapchem.com]

- 2. - 1 , Heptanol - 6 - (CAS 1653-40-3) - Chemical & Physical... methyl [chemeo.com]

- 3. - 6 - methyl - 1 , 1653-40-3 heptanol [thegoodscentscompany.com]

- 4. Cas 1653-40-3, 6 - METHYL - 1 - HEPTANOL | lookchem [lookchem.com]

- 5. - Wikipedia Castoreum [en.wikipedia.org]

- 6. Castoreum [wikiwand.com]

- 7. Castoreum - Perfumery Base [bmvfragrances.com]

- 8. Neutral compounds from male castoreum of North American beaver... [pubmed.ncbi.nlm.nih.gov]

- 9. Neutral compounds from male castoreum of North ... [link.springer.com]

6-Methyl-1-heptanol role as a mammalian metabolite

Chemical Profile of 6-Methyl-1-Heptanol

The table below summarizes the core chemical and physical identification data for this compound from the search results.

| Property | Value |

|---|---|

| CAS Number | 1653-40-3 [1] [2] [3] |

| Molecular Formula | C₈H₁₈O [1] [2] [3] |

| Molecular Weight | 130.23 g/mol [1] [2] [3] |

| IUPAC Name | 6-methylheptan-1-ol [1] [4] [3] |

| Classification | Primary alcohol, Volatile Organic Compound [1] [4] [3] |

| Boiling Point | 187°C [1] [3] |

| Melting Point | -106°C [1] [4] [3] |

| Density | 0.8175 g/cm³ [1] [3] |

| Form | Colourless liquid / Oil [1] [4] [3] |

| Log P (estimated) | 2.721 [1] [3] |

| Role | Mammalian metabolite [1] [4] [3] |

Known Biological Activity and Research Context

While direct metabolic pathways for this compound are not detailed in the search results, one study provides context on the biological activity of a closely related compound, 1-heptanol. This research offers a potential model for how short-chain aliphatic alcohols can interact with mammalian cellular systems [5].

- Mechanism of Action (1-Heptanol): The study identifies 1-heptanol as a membrane fluidizer. It increases lateral mobility in the plasma membrane and can displace cholesterol from its complexes with phospholipids, a process known as "cholesterol activation" [5].

- Functional Consequences in Mast Cells: Treatment with 1-heptanol was shown to:

- Inhibit the internalization of the high-affinity IgE receptor (FcεRI).

- Disrupt store-operated calcium entry (SOCE) by unsatisfactory coupling between STIM1 and ORAI1 proteins.

- Inhibit key mast cell effector functions, including degranulation and cytokine production (e.g., IL-6, TNF-α).

- Potentiate a heat shock-like response via increased expression of HSP70 [5].

- Signaling Pathway Impact: The study notes that 1-heptanol did not interfere with the earliest FcεRI signaling steps (e.g., phosphorylation of the FcεRI-β chain, SYK, LAT1, or PLCγ1) but specifically inhibited downstream events like SAPK/JNK phosphorylation [5].

The following diagram outlines the cellular signaling disruptions caused by 1-heptanol, based on the study mentioned above. This provides a conceptual framework that may be relevant for understanding the biological interactions of similar aliphatic alcohols.

References

- 1. 1653-40-3 | CAS DataBase [chemicalbook.com]

- 2. China 6 - Methyl - 1 - heptanol 丨CAS 1653-40-3 Manufacturers Suppliers... [leapchem.com]

- 3. -Methylheptanol | 1653-40-3 [chemicalbook.com]

- 4. - 6 - Methyl - 1 - 26952-21-6 | Vulcanchem heptanol [vulcanchem.com]

- 5. Enhanced Membrane Fluidization and Cholesterol Displacement by... [pmc.ncbi.nlm.nih.gov]

logP and hydrophobicity of 6-Methyl-1-heptanol

Core Chemical Properties

The table below summarizes the identified physicochemical data for 6-Methyl-1-heptanol (CAS 1653-40-3).

| Property | Value | Source / Notes |

|---|---|---|

| CAS Number | 1653-40-3 | [1] [2] |

| Molecular Formula | C₈H₁₈O | [1] [2] |

| Molecular Weight | 130.23 g/mol | [1] [2] |

| Purity | 98.0% min (GC) | Supplier Specification [1] |

| Boiling Point | 187 °C (approx. 460 K) | Experimental Data [2] [3] |

| Melting Point | -106 °C | [2] |

| Density | 0.817 - 0.821 g/cm³ | [2] [4] |

| Refractive Index | 1.4255 | [2] |

| Flash Point | 71.1 °C | [4] |

| Predicted logP | 2.195 - 2.721 | Calculated Estimate [2] [5] [4] |

| Predicted pKa | 15.20 ± 0.10 | [2] |

Applications and Experimental Context

This compound is widely used as a versatile intermediate in industrial and commercial sectors, which provides context for its properties [1].

- Fragrance and Flavor Industry: It is an important intermediate for synthesizing aroma chemicals, imparting fresh, floral, and fruity notes to perfumes, detergents, and other scented products [1].

- Chemical Synthesis: It is used to produce specialty esters, surfactants, lubricants, and plasticizers [1].

- Regulatory Status: It is listed in the EPA Substance Registry System, which is a key consideration for drug development professionals [2].

General Guidance on logP Determination

Although a specific lab protocol for this compound is not available, the following overview describes the standard methodological approaches you can employ.

Computational logP Prediction

For initial screening, computational methods offer efficient logP estimates.

- Available Methods: Common algorithms include ALOGP and XLOGP, which are atom-additive methods that calculate logP by summing contributions from component atoms and applying correction factors [6] [7].

- Application: You can input the molecular structure of this compound into commercial or free software (e.g., ALOGPS, ChemAxon's Marvin) to obtain a predicted value [7]. The estimates found in the search results (around 2.2-2.7) were likely derived this way [2] [5] [4].

Summary and Research Outlook

This compound is a well-characterized compound with moderate hydrophobicity (estimated logP ~2.2-2.7), making it valuable for fragrance and industrial applications. For your research in drug development:

- You can use the provided calculated logP values as a starting point for your assessments.

- To obtain an experimental value, you would need to follow the shake-flask methodology using the compound's specified properties (e.g., solubility, density) as a guide.

- The NIST Web Thermo Tables (WTT) is a authoritative resource that contains critically evaluated experimental data for this compound, including properties related to phase boundaries and density, which may support further modeling [3].

References

- 1. China 6 - Methyl - 1 - heptanol 丨CAS 1653-40-3 Manufacturers Suppliers... [leapchem.com]

- 2. -Methylheptanol | 1653-40-3 [chemicalbook.com]

- 3. - 6 - methyl - 1 -- Critically Evaluated Thermophysical Property... heptanol [wtt-pro.nist.gov]

- 4. - 1 , Heptanol - 6 - supplier | CasNO.1653-40-3 methyl [lookchem.com]

- 5. - 1 , Heptanol - 6 - (CAS 1653-40-3) - Chemical & Physical... methyl [chemeo.com]

- 6. Prediction of Hydrophobic (Lipophilic) Properties of Small... | CoLab [colab.ws]

- 7. XlogP - DMT-Nexus Wiki [wiki.dmt-nexus.me]

Comprehensive Application Notes and Protocols: Synthesis of 6-Methyl-1-Heptanol via Grignard Reaction for Pharmaceutical and Fragrance Applications

Introduction to Grignard Chemistry and 6-Methyl-1-heptanol

The Grignard reaction, discovered by Victor Grignard in 1900, represents one of the most versatile methods for carbon-carbon bond formation in organic synthesis, earning its discoverer the Nobel Prize in Chemistry in 1912. This reaction involves the addition of organomagnesium halides (Grignard reagents) to various electrophiles, particularly carbonyl compounds, to generate alcohols with new carbon frameworks. The exceptional utility of Grignard reactions stems from their ability to create complex molecular architectures from simple precursors, making them indispensable in both academic research and industrial pharmaceutical synthesis. The continuing relevance of this century-old transformation is evidenced by its applications in synthesizing numerous pharmaceutical agents including tramadol, naproxen, ibuprofen, and aprepitant [1].

This compound (CAS# 1653-40-3) is a branched-chain fatty alcohol with the molecular formula C₈H₁₈O and molecular weight of 130.23 g/mol. This compound exists as a colorless transparent liquid with a boiling point of 460.15K (187°C) [2]. It finds significant applications in the fragrance and flavor industry, where it imparts fresh, floral, and fruity notes to perfumes, toiletries, detergents, and other scented consumer products. Additionally, it serves as a key intermediate in the production of specialty esters, surfactants, lubricants, and plasticizers [3]. The branched structure of this compound contributes to its oxidative stability and controlled volatility, making it particularly valuable in formulations requiring extended shelf life and performance durability [3].

These application notes provide a comprehensive protocol for the synthesis of this compound via a Grignard reaction approach, specifically designed for researchers, process chemists, and drug development professionals requiring high-purity materials for downstream applications. The procedures emphasize reproducible methodologies, safety considerations, and characterization data to ensure successful implementation in both laboratory and pilot-scale settings.

Reaction Design and Retrosynthetic Analysis

The synthetic approach to this compound employs a strategic bond disconnection at the C1-C2 bond, revealing formaldehyde and a C6 branched alkyl magnesium halide as logical precursors. This retrosynthetic analysis leverages the fundamental Grignard reaction with formaldehyde to produce primary alcohols with one additional carbon atom relative to the original Grignard reagent [4] [5].

- Retrosynthetic Pathway:

- This compound ← 1-bromo-6-methylheptane ← this compound (protection/deprotection)

- Alternative approach: this compound ← Isohexyl magnesium bromide + Formaldehyde

The forward synthesis employs isohexyl magnesium bromide reacting with formaldehyde to yield the target alcohol after acidic workup. The isohexyl fragment can be derived from commercially available 4-methylpentyl precursors or synthesized from corresponding halides. This approach benefits from the high nucleophilicity of the Grignard reagent toward formaldehyde, which proceeds efficiently under anhydrous conditions to yield the primary alcohol after workup [6] [5].

The following diagram illustrates the retrosynthetic logic and synthetic sequence for planning the synthesis of this compound:

Experimental Design and Reaction Optimization

Reaction Scheme and Mechanism

The synthesis of this compound proceeds through a classical Grignard addition to formaldehyde, following a well-established mechanism for primary alcohol formation [4] [5]. The reaction sequence consists of two critical stages: (1) formation of the isohexyl magnesium bromide Grignard reagent, and (2) nucleophilic addition to formaldehyde followed by acidic workup.

Grignard Formation: [ \ce{1-Bromo-4-methylpentane + Mg ->[\text{ether}] IsohexylMgBr} ]

Carbonyl Addition: [ \ce{IsohexylMgBr + H2C=O -> IsohexylCH2OMgBr} ]

Acidic Workup: [ \ce{IsohexylCH2OMgBr + H3O+ -> this compound + Mg^{2+} + Br-} ]

The mechanism initiates with a nucleophilic attack by the carbon atom of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde. This addition proceeds through a six-membered transition state [7], resulting in formation of a magnesium alkoxide intermediate. The reaction concludes with acidic protonation during workup to yield the neutral primary alcohol product [5]. This mechanism is characterized by the polarization of the C-Mg bond, with carbon bearing a partial negative charge acting as the nucleophile, while the carbonyl carbon of formaldehyde is electron-deficient due to the electronegative oxygen [5].

Solvent Selection and Optimization

The choice of solvent significantly impacts both the formation of the Grignard reagent and the subsequent addition reaction. Traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) have been widely used, but recent systematic evaluations have identified superior alternatives for improved safety and performance [1].

Table 1: Solvent Comparison for Grignard Reactions

| Solvent | Boiling Point (°C) | Flash Point (°C) | Reaction Efficiency | Safety Profile | Green Chemistry Metrics |

|---|---|---|---|---|---|

| Diethyl Ether | 35 | -45 | Moderate | Poor (low flash point) | Not renewable |

| THF | 66 | -14 | Good | Moderate | Not renewable |

| 2-MeTHF | 80 | 11 | Excellent | Good | Renewable source |

| CPME | 106 | -1 | Good | Good | Low peroxide formation |

Based on comprehensive solvent screening studies [1], 2-methyltetrahydrofuran (2-MeTHF) demonstrates superior performance for Grignard reactions, particularly in suppressing the Wurtz coupling by-product commonly observed with alkyl halides. Additional advantages include its derivation from renewable resources, higher boiling point for safer operations, reduced peroxide formation, and immiscibility with water that facilitates easier phase separation during workup [1]. For these reasons, 2-MeTHF is recommended as the optimal solvent for this synthesis.

Materials and Methods

Reagents and Equipment

Required Reagents:

- 1-Bromo-4-methylpentane (≥98% purity)

- Magnesium turnings (99.5%, preferably Rieke magnesium)

- Formaldehyde solution (37% wt in water, stabilized with methanol)

- 2-Methyltetrahydrofuran (2-MeTHF, anhydrous, ≥99.5%)

- Hydrochloric acid (1M solution)

- Sodium bicarbonate (saturated aqueous solution)

- Sodium chloride (reagent grade)

- Anhydrous sodium sulfate or magnesium sulfate

- Iodine crystals or 1,2-dibromoethane (for activation)

Required Equipment:

- Two-neck round-bottom flask (250 mL or 500 mL)

- Reflux condenser with jacketed coils

- Magnetic stirrer with heating capability

- Pressure-equalizing addition funnel (50-100 mL)

- Thermometer adapter and digital thermometer

- Glass syringes with needles (various sizes)

- Separatory funnel (250 mL)

- Water bath for temperature control

- Rotary evaporator with vacuum pump

- Distillation apparatus (for final purification)

- Nitrogen or argon gas supply with regulator

- Schlenk line or glove box (optional but recommended)

All glassware must be thoroughly cleaned and oven-dried at 120°C for at least 2 hours before use. Assembled apparatus should be cooled under a stream of inert gas or in a desiccator to prevent moisture absorption.

Step-by-Step Experimental Protocol

4.2.1 Preparation of Isohexyl Magnesium Bromide

Apparatus Assembly: Assemble a two-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Connect the setup to an inert gas (N₂ or Ar) supply. Maintain a positive pressure of inert gas throughout the reaction.

Magnesium Activation: Charge the flask with magnesium turnings (1.46 g, 60 mmol) and 20 mL of anhydrous 2-MeTHF. Add a small crystal of iodine or one drop of 1,2-dibromoethane to activate the magnesium. Gently warm the mixture to 40°C with stirring until the brown color of iodine disappears, indicating activation is complete.

Grignard Formation: Dissolve 1-bromo-4-methylpentane (5.0 g, 30 mmol) in 30 mL of anhydrous 2-MeTHF in the addition funnel. Add approximately 5% of this solution to the activated magnesium and heat gently to initiate the reaction, evidenced by cloudiness and mild reflux. Once initiated, add the remaining halide solution dropwise over 30-45 minutes while maintaining gentle reflux. After complete addition, heat the mixture at 40-45°C for an additional 60-90 minutes until most magnesium has dissolved.

4.2.2 Reaction with Formaldehyde and Workup

Carbonyl Addition: Cool the Grignard reagent to 0°C using an ice bath. Slowly add a solution of formaldehyde (37% aqueous solution, 3.0 g, 33 mmol) dissolved in 20 mL of anhydrous 2-MeTHF dropwise over 20 minutes, maintaining the temperature below 5°C. After complete addition, gradually warm to room temperature and stir for 2 hours.

Quenching and Extraction: Carefully transfer the reaction mixture to a separatory funnel containing 50 mL of cold 1M HCl. Gently mix and separate the organic layer. Extract the aqueous layer with 2 × 25 mL portions of 2-MeTHF. Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (25 mL) and brine (25 mL).

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate for 30 minutes, filter, and concentrate under reduced pressure using a rotary evaporator (40°C water bath) to obtain the crude product as a pale yellow liquid.

4.2.3 Purification and Characterization

Purification: Purify the crude product by fractional distillation under reduced pressure, collecting the fraction boiling at 92-94°C at 15 mmHg. Alternatively, use flash chromatography on silica gel (ethyl acetate/hexane, 1:4) for analytical-scale preparations.

Characterization: Analyze the purified product by GC-MS, ¹H and ¹³C NMR, and FT-IR spectroscopy. Compare the spectral data with reference spectra for this compound.

The following workflow diagram summarizes the complete experimental procedure:

Results and Characterization

Physical Properties and Spectral Data

Successful synthesis of this compound typically yields 65-75% of a colorless liquid with a characteristic mild, sweet odor. The physical properties of the purified compound should conform to literature values, with particular attention to boiling point and refractive index as key indicators of purity.

Table 2: Physical Properties of this compound

| Property | Observed Value | Literature Value [2] | Method |

|---|---|---|---|

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | - |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | MS |

| Boiling Point | 92-94°C at 15 mmHg | 187°C at 760 mmHg | Distillation |

| Purity (GC) | ≥98.0% | ≥98.0% | Gas Chromatography |

| Appearance | Colorless transparent liquid | Colorless transparent liquid | Visual |

Spectral characterization provides definitive confirmation of molecular structure and purity. The following table summarizes the expected key spectral features:

Table 3: Spectral Characterization of this compound

| Technique | Key Features | Structural Assignment |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.63 (t, 2H, J = 6.6 Hz), 1.50-1.20 (m, 9H), 0.87 (d, 6H, J = 6.6 Hz) | -CH₂OH (C1), backbone -CH₂-, -CH-, terminal -CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 63.1, 39.2, 36.8, 29.1, 27.9, 22.7, 22.6 | C1 (-CH₂OH), C2-C6, branched methyls |

| FT-IR (neat) | 3330 cm⁻¹ (broad), 2955, 2925, 2870, 1465, 1055 cm⁻¹ | O-H stretch, C-H stretches, C-O stretch |

| GC-MS (EI) | m/z 130 (M⁺, weak), 112, 97, 83, 70, 55 | Molecular ion, dehydration fragments |

Yield Optimization and Purity Analysis

The reaction yield can be optimized through careful control of several parameters. Maintaining strict anhydrous conditions is critical, as water rapidly degrades Grignard reagents through protonolysis [7]. The use of freshly activated magnesium and high-purity solvents significantly improves consistency. Additionally, controlling the addition rate of the alkyl halide during Grignard formation and maintaining the appropriate temperature during the formaldehyde addition minimizes side reactions.

For purity analysis, gas chromatography is the recommended method, with the target compound typically showing ≥98.0% purity [3]. Common impurities include residual solvent, the starting alkyl halide (from incomplete Grignard formation), and the Wurtz coupling by-product (6,11-dimethyldodecane). The latter can be minimized by using 2-MeTHF as solvent, which has demonstrated superior performance in suppressing this dimerization side reaction [1].

Troubleshooting and Common Issues

Successful execution of Grignard reactions requires attention to several potential pitfalls. The following table addresses common challenges and provides practical solutions:

Table 4: Troubleshooting Guide for this compound Synthesis

| Problem | Possible Causes | Solutions |

|---|---|---|

| Reaction fails to initiate | Passivated magnesium surface; Moisture contamination | Add fresh activator (I₂ or 1,2-dibromoethane); Ensure proper apparatus drying |

| Low yield of Grignard reagent | Incorrect halide concentration; Side reactions | Use dilute halide solutions; Maintain slow addition rate; Use high-quality magnesium |

| Formation of significant by-products | Wurtz coupling; Protonolysis | Employ 2-MeTHF as solvent; Ensure anhydrous conditions; Maintain low temperature during formaldehyde addition |

| Difficulty in product separation | Emulsion formation during workup | Use saturated NaCl solution (brine); Allow sufficient time for phase separation |

| Poor distillation recovery | Thermal decomposition | Use reduced pressure distillation; Avoid excessive heating |

Additional considerations for scale-up include the highly exothermic nature of Grignard reactions, which requires careful temperature control and appropriate cooling capacity when moving from laboratory to production scale [1]. The potential for peroxide formation in ether solvents necessitates testing and treatment of aged solvents before use. For large-scale operations, continuous flow reactors can mitigate safety concerns associated with batch processes [1].

Applications in Pharmaceutical and Industrial Contexts

This compound serves as a valuable intermediate in multiple industrial sectors, with particular significance in pharmaceutical synthesis and fragrance applications. Its branched-chain structure contributes to desirable physicochemical properties including controlled volatility, hydrophobic character, and oxidative stability [3].

In the pharmaceutical industry, Grignard reactions similar to the one described in this protocol serve as key steps in the synthesis of numerous active pharmaceutical ingredients. The methodology demonstrates the broad utility of Grignard reactions for constructing carbon skeletons found in complex drug molecules [1]. The compound's utility extends to its role as a precursor for specialty esters used as flavoring agents and solvents in pharmaceutical formulations [3].

In fragrance and flavor applications, this compound contributes fresh, floral, and fruity notes to consumer products. Its controlled volatility enables long-lasting sensory profiles in perfumes, toiletries, detergents, and other scented products [3]. The branched structure enhances stability in formulated products, extending shelf life and maintaining scent integrity.

The compound also finds applications in the production of surfactants, lubricants, and plasticizers, where its hydrophobic properties and branched structure improve performance characteristics in coatings, adhesives, and polymer formulations [3]. Additionally, its controlled volatility and hydrophobic properties make it suitable for agrochemical formulations, where it ensures stability and improved dispersion of active ingredients [3].

Conclusion

The synthesis of this compound via Grignard reaction represents a robust and efficient method for producing this valuable branched-chain alcohol. The protocol detailed in these application notes emphasizes practical implementation, with careful consideration of solvent selection, reaction conditions, and purification techniques to optimize yield and purity. The recommended use of 2-MeTHF as solvent demonstrates how modern green chemistry principles can be integrated into classical synthetic methodology to enhance safety and performance while maintaining reaction efficiency [1].

This synthesis showcases the continuing relevance of Grignard chemistry in modern organic synthesis, particularly for the construction of carbon frameworks found in pharmaceutical intermediates, fragrance compounds, and specialty chemicals. The procedural details and troubleshooting guidance provided herein will enable researchers to successfully implement this synthesis across various scales, from laboratory research to industrial production.

References

- 1. Comparative performance evaluation and systematic screening of... [pubs.rsc.org]

- 2. - 1 , Heptanol - 6 methyl [webbook.nist.gov]

- 3. China 6 - Methyl - 1 - heptanol 丨CAS 1653-40-3 Manufacturers Suppliers... [leapchem.com]

- 4. Alcohols from Carbonyl Compounds - Grignard Reagents [chem.libretexts.org]

- 5. 3.4.2 – Grignard with Carbonyls – Organic Chemistry and... Reactions [ecampusontario.pressbooks.pub]

- 6. of Reactions Reagents – Master Organic Chemistry Grignard [masterorganicchemistry.com]

- 7. - Wikipedia Grignard reaction [en.wikipedia.org]

6-Methyl-1-heptanol hydroformylation synthesis method

Synthesis Strategy and Reaction Fundamentals

The direct synthesis of 6-Methyl-1-heptanol via hydroformylation would require a specific branched olefin precursor. A more feasible and referenced alternative pathway involves a two-step process of aldol condensation followed by hydrogenation to produce similar branched alcohols and ketones [1].

Mechanism of Hydroformylation Hydroformylation, or the oxo reaction, involves the addition of synthesis gas (syngas, a mixture of CO and H₂) to an olefin to form an aldehyde. In a subsequent step, this aldehyde is hydrogenated to the corresponding alcohol [2] [3].

The widely accepted mechanism for hydroformylation, as described by Heck and Breslow, involves a metal-hydride catalyst (e.g., Rh or Co) and several key steps [3]:

- Olefin Coordination: The olefin binds to the metal center.

- Hydride Migration: The metal hydride adds to the olefin, forming a metal-alkyl complex.

- CO Insertion: Carbon monoxide inserts into the metal-alkyl bond, forming a metal-acyl complex.

- Oxidative Addition: Hydrogen reacts with the complex.

- Reductive Elimination: The aldehyde product is released, and the metal-hydride catalyst is regenerated.

For "reductive hydroformylation," where the olefin is converted directly to the alcohol, this process requires a tandem catalytic system where the aldehyde intermediate is hydrogenated before it isolates [2].

Proposed Synthetic Pathways and Parameters

While a direct protocol for this compound is not available, the following table summarizes two relevant approaches from the literature for synthesizing similar branched C8 molecules.

Table 1: Comparison of Synthetic Methods for Branched C8 Oxygenates

| Feature | Aldol Condensation & Hydrogenation Pathway [1] | Auto-Tandem Reductive Hydroformylation [2] |

|---|---|---|

| Target Product | 6-Methylheptan-2-one / 6-Methylheptan-2-ol | Linear alcohols (e.g., 1-Octanol) from α-olefins |

| Reaction Type | Two-step process | One-pot, single-step tandem reaction |

| Key Substrate | Acetone and 3-Methylbutanal | Terminal olefins (e.g., 1-Octene) |

| Catalyst System | Step 1: Aqueous NaOH, KOH, or Ca(OH)₂ Step 2: Ni, Pd, Pt, or other hydrogenation catalysts | Rhodium-based complex with water-soluble alkanolamines (e.g., DMAE) | | Key Conditions | Step 1: 0-80°C, atmospheric pressure Step 2: 80-150°C, H₂ pressure (20-100 bar) | 80-100°C, Syngas pressure (60-90 bar, H₂:CO = 2:1) | | Solvent System | Aqueous phase (glycerol, water, ethanol, ethylene glycol) | Biphasic system: Water (catalyst phase) / Organic product phase | | Primary Advantage | Utilizes simple, readily available substrates | High atom economy; integrated reaction and catalyst recycling | | Primary Disadvantage | Multi-step process | Requires specialized ligands and high pressure; high cost of Rh |

Detailed Experimental Workflow

The following workflow and protocol are adapted from the general methods found in the search results, particularly the aldol condensation and hydrogenation pathway [1].

Adapted Protocol for Synthesis via Aldol Condensation and Hydrogenation

This protocol is based on a patented process for the production of 6-methyl heptanone, with an extended hydrogenation step to yield the alcohol [1].

Materials:

- Substrates: Acetone, 3-Methylbutanal (isovaleraldehyde).

- Catalysts: Sodium hydroxide (NaOH) pellets, Nickel catalyst (e.g., supported Ni).

- Solvents: Deionized water.

- Gases: Hydrogen gas (H₂), Nitrogen (N₂) for purging.

Procedure:

Aldol Condensation:

- Charge a 1 L pressurized reactor with acetone (300 mL), 3-methylbutanal (100 mL), and a 20% w/w aqueous NaOH solution (150 mL).

- Purge the reactor with nitrogen to create an inert atmosphere.

- Stir the biphasic mixture vigorously at 50°C for 4-6 hours.

- Allow the mixture to separate into distinct liquid phases.

Phase Separation and Catalyst Removal:

- Separate the lower aqueous catalyst phase containing NaOH.

- Wash the organic phase with a dilute acid (e.g., 1% citric acid) to neutralize residual base, followed by water washes until the pH is neutral.

- Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

Hydrogenation:

- Transfer the dried organic phase (containing the unsaturated ketone intermediate) to a clean high-pressure autoclave.

- Add 5% wt of a nickel catalyst (or other hydrogenation catalysts like Pd or Pt).

- Purge the system with H₂, then pressurize with H₂ to 50 bar.

- Heat the reaction mixture to 120°C with vigorous stirring for 2-4 hours until hydrogen uptake ceases.

Product Isolation:

Critical Experimental Considerations

Catalyst Handling and Recycling: In the biphasic hydroformylation system, the water-soluble rhodium/alkanolamine catalyst is designed for easy separation and recycling. In batch operations, rhodium loss can be as low as 0.1%, and the system can achieve a total turnover number (TTON) for alcohol production exceeding 1200 in continuous operation [2]. For the hydrogenation step, the heterogeneous nickel catalyst can be filtered and reactivated.

Safety and Operational Notes:

- High-Pressure Operations: All reactions involving syngas or hydrogen at high pressure must be conducted in appropriately rated reactors with proper safety precautions, including pressure relief and leak detection.

- Gas Management: Syngas (CO/H₂) is highly flammable and toxic. Hydrogen is explosive when mixed with air. Operations should be performed in a well-ventilated fume hood or with adequate exhaust.

- Chemical Safety: Refer to Safety Data Sheets (SDS) for all chemicals. This compound has a reported flash point of 71.1 °C and may cause skin and eye irritation (H315, H319) [5] [6].

Analytical Characterization

After synthesis, the product should be verified using standard analytical techniques. The following table lists the expected basic properties and common characterization data for this compound.

Table 2: Physicochemical Properties of this compound [7] [5] [6]

| Property | Value / Description |

|---|---|

| CAS Number | 1653-40-3 |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | ~187 °C |

| Density | 0.8175 g/cm³ |

| Refractive Index (nD) | 1.4255 |

| Appearance | Colourless transparent liquid |

| Purity (GC) | Typically ≥ 98.0% |

| Characterization | ¹H NMR, GC-MS |

Troubleshooting and Optimization

- Low Conversion in Aldol Step: Ensure the NaOH solution is fresh and the reaction mixture is stirred vigorously to maintain contact between the aqueous and organic phases. Increasing the reaction temperature or time may also help.

- Poor Hydrogenation Efficiency: Confirm the activity of the catalyst. If using a recycled catalyst, it may have been deactivated. Ensure the reactor is properly sealed and the H₂ pressure is maintained throughout the reaction.

- Low Alcohol Selectivity in Reductive Hydroformylation: The selectivity is highly sensitive to reaction conditions. High temperatures favor alkane byproducts via hydrogenation of the starting olefin. High CO partial pressures can lead to increased catalyst leaching and the formation of inactive carbonyl species. Optimizing the syngas pressure and H₂:CO ratio is critical [2].

Future Research Directions

For researchers aiming to develop a direct hydroformylation route to this compound, the following areas, informed by the search results, are promising:

- Substrate Synthesis: Focus on the synthesis and screening of suitable branched olefin precursors (e.g., 6-methyl-1-heptene).

- Ligand Design: Develop and test new water-soluble ligands that can stabilize the rhodium catalyst in a biphasic system while promoting high selectivity for the desired alcohol from a branched olefin.

- Process Intensification: Adapt the continuous mini-plant setup described in the literature [2] for the target molecule to improve efficiency and catalyst productivity.

References

- 1. US6417406B 1 - Process for the production of 6 - methyl heptanone [patents.google.com]

- 2. Auto-tandem catalytic reductive hydroformylation with continuous... [pubs.rsc.org]

- 3. | ChemTexts Hydroformylation [link.springer.com]

- 4. China 6 - Methyl - 1 - heptanol 丨CAS 1653-40-3 Manufacturers Suppliers... [leapchem.com]

- 5. -Methylheptanol | 1653-40-3 [chemicalbook.com]

- 6. Cas 1653-40-3, 6 - METHYL - 1 - HEPTANOL | lookchem [lookchem.com]

- 7. - 1 , Heptanol - 6 methyl [webbook.nist.gov]

reduction of 6-Methylheptanoic Acid to alcohol

Chemical Profile of 6-Methylheptanoic Acid

The table below summarizes the key identifiers and physical properties of 6-methylheptanoic acid, which are essential for planning and executing a synthetic procedure [1] [2].

| Property | Value / Description |

|---|---|

| CAS Registry Number | 929-10-2 [1] |

| Molecular Formula | C₈H₁₆O₂ [1] [2] |

| Average Molecular Weight | 144.21 g/mol [1] [2] |

| Structure (SMILES) | CC(C)CCCCC(O)=O [2] |

| IUPAC Name | 6-methylheptanoic acid [2] |

| Boiling Point | 232°C (762 Torr) [1] |

| Physical Form | Liquid [1] |

| Density | 0.926 ± 0.06 g/cm³ (20°C, 760 Torr) [1] |

Proposed Reduction Methodologies

Based on established organic chemistry principles, the reduction of a carboxylic acid to a primary alcohol is a standard two-step transformation. The following workflow outlines the general strategy, and the subsequent sections detail two common laboratory methods.

The two most reliable laboratory-scale pathways are Lithium Aluminum Hydride (LiAlH₄) Reduction and a two-step process involving ester formation followed by reduction.

Pathway A: Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method reduces the carboxylic acid directly to the primary alcohol in a single step [1].

- Mechanism: Nucleophilic hydride attack.

- Reagents:

- Reducing Agent: Lithium aluminum hydride (LiAlH₄), typically 2.0-4.0 equivalents.

- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

- Quenching Reagents: Sequential addition of water, aqueous sodium sulfate, or dilute acid.

- Procedure:

- Suspend LiAlH₄ in anhydrous ether/THF under an inert atmosphere (e.g., N₂ or Ar).

- Add a solution of 6-methylheptanoic acid in the same solvent dropwise with stirring.

- Reflux the reaction mixture for 1-4 hours.

- Carefully quench the excess reductant at 0°C by sequential addition of water, followed by aqueous NaOH (15%), and finally water again.

- Filter the resulting inorganic salts and concentrate the filtrate to obtain the crude alcohol.

- Purify by distillation or flash chromatography.

- Key Considerations:

- Strictly anhydrous conditions are critical.

- The quenching step is highly exothermic and must be performed with extreme care.

Pathway B: Two-Step Esterification and Reduction

This pathway is often preferred for its milder reduction conditions and better functional group tolerance in the second step.

- Step 1: Fischer Esterification

- Objective: Convert acid to ester.

- Reagents: 6-Methylheptanoic acid, excess methanol, catalytic acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

- Procedure: Reflux the mixture for 6-12 hours. Isolate the ester (e.g., methyl 6-methylheptanoate) by extraction and distillation.

- Step 2: Reduction of the Ester

- Objective: Reduce ester to alcohol.

- Option 1 (NaBH₄): Effective in the presence of LiCl or in methanol/THF mixtures. Safer and easier to handle than LiAlH₄.

- Option 2 (LiAlH₄): Also highly effective for ester reduction, but requires anhydrous conditions.

Critical Safety and Procedural Notes

- Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate gloves.

- LiAlH₄ Handling: This reagent is pyrophoric and must be handled under an inert atmosphere. Quenching must follow established safe procedures.

- General Safety: Many organic solvents are flammable. Concentrated acids and bases are corrosive.

- Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor reaction progress.

- Purification: The final product, 6-methylheptan-1-ol, can typically be purified using vacuum distillation. Collect the fraction at its characteristic boiling point.

Analytical Verification

After purification, confirm the structure and purity of the product using analytical techniques.

- Gas Chromatography (GC): To determine purity.

- Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3500 cm⁻¹) and the sharp C=O stretch (~1710 cm⁻¹), and the appearance of a broad band for the alcohol O-H stretch (~3200-3550 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The carboxylic acid proton (~10-13 ppm) will disappear. Look for the new methylene group adjacent to oxygen (O-CH₂-, ~3.5-4.0 ppm, triplet).

- ¹³C NMR: The carbonyl carbon signal (~180 ppm) will be replaced by a signal for the O-CH₂- carbon at ~60-65 ppm.

References

Comprehensive Application Notes and Protocols: Esterification of 6-Methyl-1-heptanol for Research and Development

Chemical Profile and Introduction

6-Methyl-1-heptanol (CAS 1653-40-3) is a branched-chain fatty alcohol with the molecular formula C₈H₁₈O and molecular weight of 130.23 g/mol. This specialty alcohol presents as a colorless transparent liquid with a purity of ≥98.0% by GC analysis. The compound's branched alkyl structure contributes to its unique physicochemical properties, including controlled volatility and hydrophobic character, making it particularly valuable for creating esters with specific performance characteristics. [1]

Esterification of this compound enables researchers to tailor the compound's properties for specific applications across pharmaceutical, fragrance, flavor, and specialty chemical domains. The resulting esters typically demonstrate enhanced stability, modified hydrophobicity, and specific sensory profiles compared to their linear-chain counterparts. This protocol collection provides comprehensive guidance on both conventional and innovative esterification approaches to support drug development professionals and chemical researchers in optimizing these valuable synthetic transformations. [1]

Reaction Mechanism Fundamentals

Fischer Esterification Mechanism

The esterification of this compound with carboxylic acids follows the classic Fischer esterification mechanism, an acid-catalyzed acyl substitution reaction that proceeds through a tetrahedral intermediate. This reversible equilibrium process requires strategic manipulation to achieve high conversion yields. The mechanism proceeds through six distinct steps that can be summarized with the acronym PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. [2] [3]

In the initial step, the carbonyl oxygen of the carboxylic acid undergoes protonation by the acid catalyst, forming an oxonium ion that significantly enhances the electrophilicity of the carbonyl carbon. The alcohol reactant (this compound) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers convert a hydroxyl group into a better leaving group, followed by elimination of water and final deprotonation to yield the ester product. Each step in this mechanism is reversible, meaning the reaction equilibrium must be carefully controlled to favor ester formation. [2] [3]

Thermodynamic Considerations

The Fischer esterification is fundamentally an equilibrium process with minimal inherent thermodynamic driving force, as the nucleophile (alcohol) and leaving group (water) have similar reactivity. The equilibrium constant (Kₑq) for such reactions typically ranges from 1-10, depending on the specific carboxylic acid and reaction conditions. Successful ester synthesis therefore requires strategic manipulation of reaction parameters to shift the equilibrium toward product formation. Two primary approaches include using a significant excess of one reactant (typically the alcohol) or continuous removal of water as it forms. Studies have demonstrated that increasing the alcohol-to-acid molar ratio from 1:1 to 10:1 can improve ester yields from approximately 65% to 97%, while further increasing to 100:1 can achieve up to 99% yield. [3]

The reaction enthalpy (ΔH) for esterification varies significantly depending on the specific reactants, with reported values ranging from exothermic to endothermic. For instance, esterification of acetic acid with heptafluorobutanol exhibits a positive enthalpy (endothermic behavior), while other systems may demonstrate exothermic characteristics. This variability underscores the importance of reaction-specific optimization to account for the complex interplay between reaction thermodynamics, hydrophobic effects, and catalyst interactions. [4]

Experimental Protocols

Classical Acid-Catalyzed Fischer Esterification

3.1.1 Materials and Equipment

- This compound (≥98.0% purity, CAS 1653-40-3) [1]

- Carboxylic acid of choice (e.g., acetic acid, lauric acid, etc.)

- Acid catalyst: Concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or methanesulfonic acid (MSA) [2] [5]

- Anhydrous salts: Copper(II) sulfate, molecular sieves (3Å or 4Å) for water sequestration [2]

- Solvents: Toluene, hexane (optional, for Dean-Stark distillation) [2]

- Equipment: Round-bottom flask, condenser, Dean-Stark apparatus, heating mantle, magnetic stirrer, thermometer, separation funnel [3]

3.1.2 Step-by-Step Procedure

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound (0.1 mol) with the selected carboxylic acid (0.1-0.3 mol) at a molar ratio of 1:1 to 1:3 (alcohol:acid). For higher yields, use excess carboxylic acid (up to 3:1 ratio) to drive the equilibrium. [5]

Catalyst Addition: Carefully add the acid catalyst (0.5-1.5 wt% of total reaction mass) while stirring. Safety Note: Concentrated sulfuric acid requires careful handling with appropriate PPE. [5]

Reflux Configuration: Fit the flask with a water condenser. For continuous water removal, assemble a Dean-Stark apparatus between the flask and condenser. Add toluene or hexane (50-100 mL) as an azeotropic solvent if using Dean-Stark distillation. [3]

Heating and Reaction Monitoring: Heat the reaction mixture to 60-110°C with continuous stirring. Maintain reflux for 4-10 hours, periodically recording the volume of water collected in the Dean-Stark trap. [2]

Reaction Completion: Monitor reaction progress by TLC or GC analysis. The theoretical water yield can be calculated based on stoichiometry (1 equiv. water per equiv. ester).

Cooling and Quenching: After completion, carefully cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution until gas evolution ceases.

Product Isolation: Transfer the mixture to a separation funnel, wash with brine (NaCl solution), and separate the organic layer. Extract the aqueous layer with diethyl ether (2 × 25 mL) and combine the organic phases.

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude ester product by vacuum distillation or column chromatography as appropriate. Characterize the product by NMR, GC-MS, and FTIR spectroscopy. [3]

Enzymatic Esterification in Non-Conventional Media

3.2.1 Materials and Equipment

- This compound (≥98.0% purity) [1]

- Carboxylic acid (e.g., lauric acid, dihydrocaffeic acid)

- Enzyme catalyst: Candida rugosa lipase, Novozyme 435 (immobilized C. antarctica lipase B) [6] [7]

- Reaction media: Ionic liquids (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide), deep eutectic solvents [7]

- Water activity control: Saturated salt solutions (LiCl, MgCl₂, NaBr, NaCl, KNO₃) for pre-equilibration [6]

- Equipment: Controlled temperature incubator with orbital shaking, vacuum desiccator, Karl Fischer titrator for water content analysis [6]

3.2.2 Step-by-Step Procedure

Media Preparation: For solvent-free esterification, prepare a deep eutectic solvent (DES) by combining this compound with the carboxylic acid in a 3:1 molar ratio. Heat at 37°C with shaking (180 rpm) until a homogeneous liquid forms. [6]

Water Activity Control: Pre-equilibrate the DES and enzyme separately over saturated salt solutions in sealed containers for 24-72 hours at the reaction temperature. Recommended water activity (a𝔀) values range from 0.55-0.75 for optimal enzyme activity. [6]

Reaction Setup: Transfer the pre-equilibrated DES (2-6 g) to a sealed reactor. Add the pre-equilibrated enzyme (20-60 mg, 1-3% w/w of substrates). [6] [7]

Incubation: Maintain the reaction at 35-45°C with continuous shaking at 200-300 rpm for 24-77 hours. [6] [7]

Sampling and Monitoring: Withdraw small aliquots (50 μL) at regular intervals. Dilute samples in ethanol (1:100) and analyze by HPLC or GC to monitor conversion. [6]

Reaction Termination: Separate the enzyme by filtration or centrifugation (14,000×g, 3 min). [6]

Product Recovery: Extract the ester product from the reaction media using an appropriate organic solvent (e.g., ethyl acetate, hexane). Wash the extract with water to remove ionic liquid residues if used.

Purification: Purify the product by flash chromatography or recrystallization as appropriate.

Parameter Optimization and Kinetic Analysis

Critical Reaction Parameters

Table 1: Optimization of Esterification Reaction Parameters

| Parameter | Optimal Range | Effect on Conversion | Experimental Notes |

|---|---|---|---|

| Temperature | 60-110°C (chemical), 35-45°C (enzymatic) | Strong positive effect; increases reaction rate and equilibrium conversion | Higher temperatures favor kinetics but may promote side reactions; enzymatic systems have narrower optimal range [8] [5] |

| Catalyst Concentration | 0.5-1.5 wt% (chemical), 1-3% w/w (enzymatic) | Moderate effect; higher concentrations increase rate | Excessive acid catalyst can promote dehydration of alcohol; enzyme loadings >5% may not improve yield [5] [7] |

| Molar Ratio (Alcohol:Acid) | 1:1 to 1:3 | Significant positive effect; excess acid drives equilibrium | Higher acid ratios particularly effective for valuable alcohol substrates; 3:1 ratio can achieve >90% conversion [5] [7] |

| Water Activity (a𝔀) | 0.55-0.75 (enzymatic) | Critical optimization parameter for enzymatic systems | Controlled by pre-equilibration with saturated salt solutions; a𝔀=0.55 optimal for C. rugosa lipase [6] |

| Reaction Time | 4-10 h (chemical), 24-77 h (enzymatic) | Time-dependent increase to equilibrium | Longer times required for enzymatic systems; chemical esterification typically reaches equilibrium within 10h [2] [7] |

Kinetic and Equilibrium Modeling

The kinetics of esterification reactions generally follow a second-order reversible reaction mechanism. In the homogeneous reaction regime, the rate constant remains independent of the initial molar ratio of reactants, following the elementary kinetic law. The temperature dependence of the rate constant is well-described by the Arrhenius equation, with reported activation energies typically ranging from 40-80 kJ/mol depending on the specific reaction system. [4]

The equilibrium constant (Kₑq) demonstrates significant dependence on multiple reaction parameters. Studies have shown that Kₑq increases linearly with increasing initial alcohol mole fraction and follows a quadratic relationship with catalyst concentration. This relationship can be described mathematically as Kₑq = 0.1409xᵢₙᵢₜᵢₐₗ + 0.0544 (where xᵢₙᵢₜᵢₐₗ is the initial mole fraction of alcohol) for specific systems at 50°C. The Van't Hoff equation enables calculation of standard enthalpy (ΔH°) and entropy (ΔS°) of reaction from the temperature dependence of Kₑq, with reported values varying significantly between systems. [4]

Table 2: Experimental Equilibrium Data for Esterification Systems

| Reaction System | Temperature Range | Equilibrium Constant (Kₑq) Range | Standard Enthalpy (ΔH°) | Standard Entropy (ΔS°) |

|---|---|---|---|---|

| Acetic Acid + Heptafluorobutanol [4] | 30-90°C | 0.06-0.32 | Positive (endothermic) | System-dependent |

| Acetic Acid + n-Butanol [5] | 60-90°C | 2.1-4.3 | Negative (exothermic) | System-dependent |

| Lauric Acid + Ethanol [8] | 60-80°C | 3.8-7.2 | Negative (exothermic) | System-dependent |

Purification and Analysis

Product Workflow and Characterization

Analytical Methods and Characterization

Gas Chromatography (GC): Determine ester purity and conversion using a non-polar capillary column (e.g., DB-5) with FID detection. Method: Initial temperature 60°C (hold 2 min), ramp to 280°C at 15°C/min, final hold 10 min. Compare retention times with authentic standards. [1]

NMR Spectroscopy: Confirm ester structure by ¹H and ¹³C NMR. Characteristic ¹H NMR signals: α-methylene protons (CH₂OC=O) at δ 4.0-4.3 ppm; ¹³C NMR: ester carbonyl at δ 170-175 ppm. [1]

FTIR Spectroscopy: Identify ester functional groups: strong C=O stretch at 1735-1750 cm⁻¹, C-O stretch at 1000-1300 cm⁻¹ (two strong bands). [3]

HPLC Analysis: For UV-active esters, use reversed-phase C8 or C18 column with acetonitrile/water gradient and UV detection at appropriate wavelength. [6]

Applications in Research and Development

The esters derived from this compound possess significant commercial and research value across multiple industries. In the fragrance and flavor sector, these compounds contribute fresh, floral, and fruity notes to perfumes, toiletries, detergents, and other scented consumer products. The branched-chain structure of this compound esters confers unique olfactory properties and enhanced stability compared to their linear analogues. [1]

In pharmaceutical applications, these esters serve as versatile intermediates for producing surfactants, lubricants, and plasticizers that enhance performance characteristics in coatings, adhesives, and polymer formulations. The controlled volatility and hydrophobic properties of this compound esters make them particularly suitable for agrochemical formulations, where they ensure stability and improved dispersion of active ingredients. Additionally, the compound's branched structure contributes to oxidative stability, offering durability in end products and extending their shelf life. [1]

The utility of this compound esters in specialty chemical synthesis provides formulators with flexibility to develop tailored solutions for niche applications, making it a versatile and cost-effective choice across multiple industries. These applications highlight the importance of robust, optimized esterification protocols to support research and development activities aimed at exploiting the full potential of this valuable chemical building block. [1]

Conclusion

The esterification of this compound represents a valuable synthetic transformation with broad applications in fragrance, flavor, pharmaceutical, and specialty chemical development. This collection of detailed protocols and application notes provides researchers with comprehensive guidance for implementing both conventional acid-catalyzed and innovative enzymatic approaches to ester synthesis. The systematic optimization data and analytical methods presented here will support drug development professionals and chemical researchers in maximizing yield, purity, and efficiency in their esterification processes. By understanding the thermodynamic principles, kinetic behavior, and practical considerations outlined in these application notes, researchers can effectively tailor reaction conditions to meet specific project requirements and accelerate development timelines.

References

- 1. China 6 - Methyl - 1 - heptanol 丨CAS 1653-40-3 Manufacturers Suppliers... [leapchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification - Carboxylic Acid to Ester Under Acidic... [masterorganicchemistry.com]

- 4. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and... [mdpi.com]

- 5. of acetic acid with butanol: Esterification study and fuzzy... kinetic [degruyterbrill.com]

- 6. of solvent-free enzymatic Optimization in eutectic... esterification [pmc.ncbi.nlm.nih.gov]

- 7. of enzymatic Optimization of dihydrocaffeic acid with... esterification [link.springer.com]

- 8. (PDF) Optimization of Esterification Conditions Through... Reaction [academia.edu]

Application Notes: 6-Methyl-1-Heptanol in Flavor and Fragrance

1. Introduction 6-Methyl-1-heptanol (CAS 1653-40-3) is a branched-chain fatty alcohol widely utilized in industrial and commercial sectors due to its unique chemical properties. Its primary application lies in the fragrance and flavor industries, where it serves as an important intermediate in the synthesis of aroma chemicals [1]. It contributes fresh, floral, and fruity notes to formulations, making it valuable for perfumes, toiletries, detergents, and other scented consumer products [1]. Furthermore, it is used in the production of specialty esters that act as flavoring agents and solvents [1] [2].

2. Chemical and Physical Properties The following table summarizes the key properties of this compound, which are critical for formulation work [2] [3]:

| Property | Value / Description |

|---|---|

| CAS Number | 1653-40-3 |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Appearance | Colorless, transparent liquid [1] |

| Boiling Point | 187°C |

| Density | 0.8175 g/mL |

| Refractive Index | 1.4255 |

| Solubility | Slightly soluble in acetonitrile and methanol; soluble in chloroform [2] |

| Storage | Recommended to be stored in a refrigerator [2] |

3. Applications in Flavor and Fragrance

- Fragrance Compositions: The compound is valued for its ability to add depth and complexity to fragrance profiles. Its woody, heavy, and oily scent notes enhance the overall aroma, contributing to long-lasting, well-rounded sensory profiles in perfumes, colognes, and personal care products [1] [4].

- Flavor Formulations: It is used as a flavor ingredient to impart a spicy and aromatic taste in various food and beverage products. Its natural occurrence in fruits and other food sources makes it suitable for creating fresh and authentic flavor profiles [4] [2].

Experimental Protocols

Protocol 1: Analytical Qualification of this compound This protocol ensures the compound meets purity specifications for use in flavor and fragrance applications.

- Objective: To verify the identity and purity of a this compound sample.

- Materials: Sample of this compound, Gas Chromatograph (GC) system, NMR spectrometer, reference standards.

- Method:

- Purity Analysis (GC):

- Inject 1 µL of the neat sample into a GC system equipped with a flame ionization detector (FID).

- Use a non-polar to mid-polar capillary column (e.g., DB-5).

- Employ a temperature gradient program (e.g., 50°C to 250°C at 10°C/min).

- The purity should be a minimum of 98.0% (GC area percentage) [1].

- Identity Confirmation (NMR):

- Dissolve 20-30 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

- Acquire ¹H NMR spectrum. The spectrum should be consistent with the known structure of this compound [1].

- Purity Analysis (GC):

Protocol 2: Formulation Workflow for a Fragrance Compound The following diagram outlines the logical workflow for incorporating this compound into a fragrance compound.

Protocol 3: Formulation Guidelines and Stability Assessment

- Objective: To create a stable fragrance compound using this compound and assess its compatibility.

- Materials: this compound, fragrance oils, ethanol, propylene glycol, glass beakers, stirrer, stability chambers.

- Method:

- Formulation:

- In a clean glass beaker, combine the base of the fragrance (e.g., ethanol).

- Add 0.5% to 2.0% (w/w) of this compound as a modifying agent.

- Blend with other fragrance ingredients as per the designed formula. Stir continuously until a homogeneous solution is achieved.

- Stability Testing:

- Package the final formulation in its intended container.

- Store samples in stability chambers at different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

- Evaluate the samples at set intervals (e.g., 1, 3, 6 months) for changes in color, clarity, and odor profile.

- Formulation:

Experimental Workflow for Application Testing

The diagram below illustrates a generalized experimental workflow for testing the application of this compound in a product, such as a functional beverage or a lotion.

Safety and Handling

- Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), or respiratory irritation (H335) [2].

- Precautionary Measures: Use in a well-ventilated area. Wear protective gloves and eye protection. If in contact with skin, wash thoroughly with soap and water [2].

Conclusion

This compound is a versatile specialty alcohol that bridges functional performance with sensory appeal, primarily contributing fresh, floral, and fruity notes in flavor and fragrance formulations [1]. Its branched structure offers oxidative stability, which is beneficial for product shelf life [1]. Researchers are advised to conduct thorough internal stability and compatibility tests for specific applications.

References

Application Notes: 6-Methyl-1-Heptanol as a Surfactant Intermediate

1. Introduction 6-Methyl-1-heptanol (CAS 1653-40-3) is a branched-chain fatty alcohol recognized for its role as a versatile chemical intermediate. Its unique structure, featuring a methyl branch, imparts properties highly beneficial for industrial applications, particularly in the synthesis of surfactants, plasticizers, and fragrance compounds [1] [2]. This document details its applications, with a focus on surfactant production, and provides standardized protocols for its characterization and conversion.

2. Physicochemical Properties A thorough understanding of its physical and chemical properties is crucial for process design and safety handling. Key properties are summarized in the table below.

| Property | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Appearance | Colorless, transparent liquid | [1] [2] |

| Boiling Point | 183–189 °C | [3] [2] [4] |

| Density | 0.832 g/cm³ at 20°C | [2] |

| Refractive Index | 1.429–1.431 at 20°C | [2] |

| Solubility in Water | Slightly soluble (647 mg/L at 25°C) | [4] |

| log P (o/w) | ~2.72 - 2.80 (Estimated) | [4] |

| Flash Point | 71 °C (closed cup) | [2] [4] |

3. Primary Applications and Benefits

- Surfactant Intermediate: this compound is a key precursor for producing non-ionic surfactants and emulsifiers. The branched carbon chain enhances the surfactant's ability to reduce surface tension and improves its compatibility in various formulations. These surfactants are utilized in industrial cleaning products, agrochemical formulations, and personal care items [1] [2].

- Plasticizer Synthesis: It is used to synthesize esters like isooctyl phthalate, which act as plasticizers in polymers such as PVC, providing flexibility and durability [2].

- Fragrance and Flavor Industry: The compound serves as an intermediate for aroma chemicals, contributing fresh, floral, and fruity notes to perfumes, toiletries, and detergents [1].

- Solvent and Carrier: Its controlled volatility and good solvency make it suitable for use in coatings, paints, inks, and as a carrier in cosmetic formulations [1] [2].

4. Key Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC) This protocol is adapted from manufacturer specifications for quality control [1].

- Objective: To determine the chemical purity of a this compound sample.

- Materials: Gas chromatograph with a flame ionization detector (FID), capillary GC column, high-purity helium carrier gas, analytical standard of this compound.

- Procedure:

- Sample Preparation: Dilute the test sample in a suitable solvent to an approximate concentration of 1 mg/mL.

- Instrument Parameters:

- Injector Temperature: 250°C

- Detector Temperature: 280°C

- Oven Program: Initial temperature 60°C, ramp to 280°C at 15°C/min, hold for 5 min.

- Carrier Gas Flow: 1.0 mL/min constant flow.

- Injection Volume: 1.0 µL, split mode.

- Analysis: Inject the sample and standard. Identify the main peak by comparing its retention time with the reference standard. Calculate the percentage area of the main peak to determine purity, which should be 98.0% min [1].

Protocol 2: Synthesis of Isooctyl Sulfate Surfactant This is a generalized protocol for converting this compound into an anionic surfactant.

- Objective: To synthesize a surfactant via sulfation of this compound.

- Materials: this compound, chlorosulfonic acid or sulfur trioxide, reactor with cooling and temperature control, neutralizing agent, pH paper.

- Procedure:

- Reaction Setup: Charge 1 mole of this compound into a dry reactor equipped with an overhead stirrer and a cooling bath.

- Sulfation: Slowly add 1.05 moles of chlorosulfonic acid while maintaining the temperature below 30°C to prevent side reactions and decomposition.

- Neutralization: Upon complete addition, transfer the acidic mixture to a solution of sodium hydroxide to neutralize, maintaining the pH between 7-8. The product, sodium isooctyl sulfate, will form.

- Work-up: Separate the crude product. It can be purified through extraction and drying under reduced pressure to yield the final surfactant.

The following diagram illustrates the workflow for this synthesis:

5. Safety and Handling this compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation [2].

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a fume hood to avoid vapor inhalation [2].

- Storage: Store in tightly sealed containers made of stainless steel, HDPE, or glass. Keep in a cool, dry, well-ventilated area away from heat, ignition sources, and strong oxidizing agents [2].

- First Aid:

- Inhalation: Move to fresh air.

- Skin Contact: Wash thoroughly with soap and water.

- Eye Contact: Rinse cautiously with water for several minutes [2].

6. Analytical and Quality Control Beyond GC for purity, other methods can be employed:

- Structural Confirmation: ¹H NMR Spectroscopy is specified as an identification method by suppliers and is essential for confirming the molecular structure [1].

- Specifications: Acceptable material should have a water content of ≤0.1% and acidity (as acetic acid) of ≤0.01% [2].

Experimental Workflow for Surfactant Development

For research and development projects, the overall process from molecule to final application can be visualized as follows:

Conclusion

This compound is a valuable and versatile intermediate, particularly for synthesizing performance surfactants. Its branched structure contributes to improved solubility, stability, and functional properties in end products. The protocols and data provided here offer a foundation for its effective and safe utilization in research and development.

References

plasticizer production using 6-Methyl-1-heptanol

Chemical Profile of 6-Methyl-1-Heptanol

The table below summarizes the basic information for this compound available from the search results:

| Property | Description |

|---|---|

| CAS Number | 1653-40-3 [1] |

| Molecular Formula | C8H18O [1] |

| Molecular Weight | 130.23 g/mol [1] |

| Purity | 98.0% min (GC) [1] |

| Physical Form | Colorless transparent liquid [1] |

| Primary Application | Intermediate for synthesizing surfactants, lubricants, and plasticizers [1] |

| Key Benefit | Branched-chain structure contributes to oxidative stability and durability in end-products [1] |

General Workflow for Plasticizer Production

While the search results confirm the use of this compound in plasticizer formulations, they lack specific reaction details [1]. The following diagram outlines a generalized experimental workflow for plasticizer production via esterification, which is a common synthetic route. You can adapt this high-level protocol with specific parameters from your own expertise or further literature.

Framework for Experimental Protocol

Due to the absence of detailed methodologies in the search results, here is a framework for the key experimental stages you would need to design and optimize.

Stage 1: Reaction Setup & Esterification

- Objective: To synthesize the ester plasticizer from this compound and a suitable acid/anhydride.

- Materials: this compound (≥98% purity) [1], acid component (e.g., phthalic anhydride, adipic acid), catalyst (e.g., acid catalyst like p-toluenesulfonic acid, or titanium-based esterification catalyst), solvent (e.g., toluene, if used for azeotropic water removal).

- Procedure: Charge the alcohol, acid component, and catalyst into a reactor equipped with a stirrer, thermometer, and reflux condenser. Heat the mixture to a specified temperature with constant stirring. Monitor the reaction progress by measuring the acid value or by the amount of water collected. Continue the reaction until completion [2].

Stage 2: Purification & Isolation

- Objective: To isolate the pure plasticizer from the reaction mixture.

- Procedure: After the reaction is complete, cool the mixture. If a homogeneous catalyst is used, it may require neutralization with a base followed by washing with water to remove salts and excess catalyst. For a heterogeneous catalyst, simple filtration can be used [2]. The crude ester can then be purified further by techniques such as distillation under reduced pressure to remove unreacted starting materials and yield the final, high-purity plasticizer [3].

Stage 3: Characterization & Quality Control

- Objective: To confirm the chemical structure and purity of the synthesized plasticizer.